
2-Methyl-1-(1-oxo-1lambda~5~-pyridin-3-yl)-2-(pyridin-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2,2-Dimethyl-1-oxo-2-(3-pyridinyl)ethyl]pyridine 1-oxide is a complex organic compound with the molecular formula C14H14N2O2 It features a pyridine ring substituted with a 2,2-dimethyl-1-oxo-2-(3-pyridinyl)ethyl group and an additional pyridine 1-oxide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,2-Dimethyl-1-oxo-2-(3-pyridinyl)ethyl]pyridine 1-oxide typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinecarboxaldehyde with 2,2-dimethyl-1,3-dioxolane in the presence of a strong acid catalyst to form the intermediate 3-[2,2-dimethyl-1,3-dioxolan-4-yl]pyridine. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2,2-Dimethyl-1-oxo-2-(3-pyridinyl)ethyl]pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
3-[2,2-Dimethyl-1-oxo-2-(3-pyridinyl)ethyl]pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-[2,2-Dimethyl-1-oxo-2-(3-pyridinyl)ethyl]pyridine 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its action include signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[2,2-Dimethyl-1-oxo-2-(2-pyridinyl)ethyl]pyridine 1-oxide
- 3-[2,2-Dimethyl-1-oxo-2-(4-pyridinyl)ethyl]pyridine 1-oxide
- 2,6-Dimethyl-3,7-octadiene-2,6-diol
Uniqueness
3-[2,2-Dimethyl-1-oxo-2-(3-pyridinyl)ethyl]pyridine 1-oxide is unique due to its specific substitution pattern on the pyridine rings, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
71539-51-0 |
|---|---|
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
2-methyl-1-(1-oxidopyridin-1-ium-3-yl)-2-pyridin-3-ylpropan-1-one |
InChI |
InChI=1S/C14H14N2O2/c1-14(2,12-6-3-7-15-9-12)13(17)11-5-4-8-16(18)10-11/h3-10H,1-2H3 |
InChI-Schlüssel |
LLMVOLKBJBCMDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CN=CC=C1)C(=O)C2=C[N+](=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


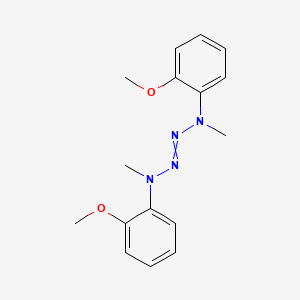
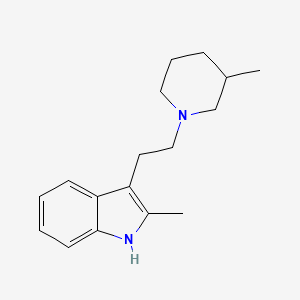
![5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14473606.png)
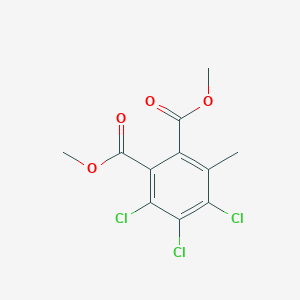

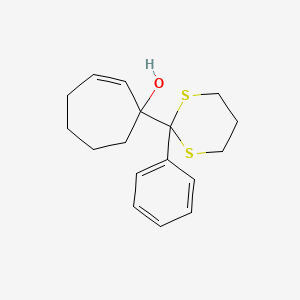
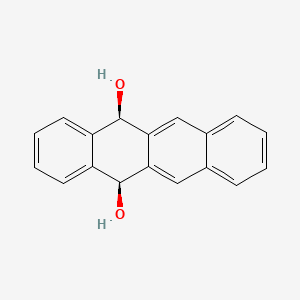

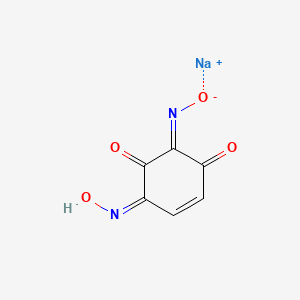
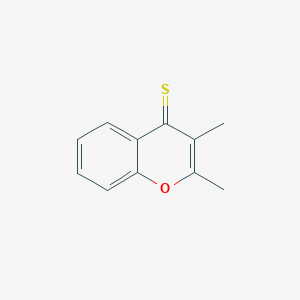
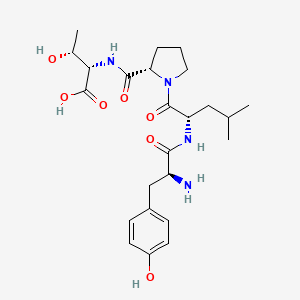
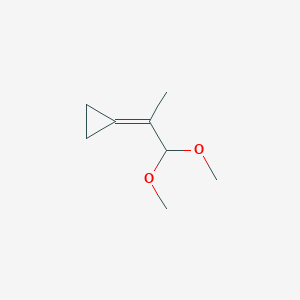
![10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate](/img/structure/B14473668.png)

